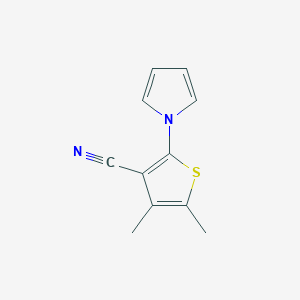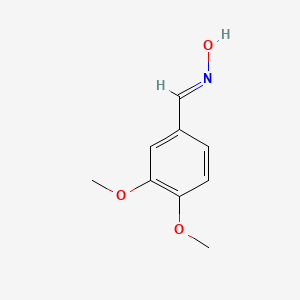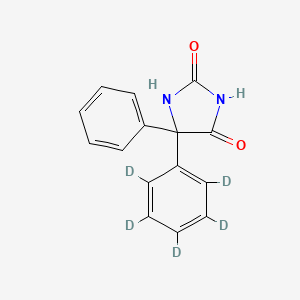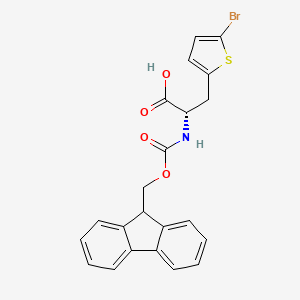
Fmoc-L-2-(5-bromothienyl)alanine
Übersicht
Beschreibung
Fmoc-L-2-(5-bromothienyl)alanine, or Fmoc-BTAL, is a synthetic amino acid that has been used in a variety of scientific research applications. It is a thienyl-substituted derivative of the amino acid alanine, and is easily accessible through chemical synthesis. Fmoc-BTAL is a versatile reagent, and its unique properties have allowed it to be used in a wide range of applications, including peptide synthesis, protein modification, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Self-Assembly and Gelation Properties
The incorporation of bulky aromatic substituents like Fmoc (fluorenylmethyloxycarbonyl) into amino acids can significantly affect their self-assembly properties. Fmoc-conjugated amino acids like Fmoc-β-alanine-histidine have been shown to form well-defined amyloid fibrils and hydrogels, a process influenced by the presence of the Fmoc motif (Castelletto et al., 2011).
Synthesis and Applications in Glycobiology
Fmoc-amino acids are utilized in the synthesis of complex molecules such as glycoconjugates. For instance, orthogonally protected Fmoc-amino acids have been used in the construction of triantennary peptide glycoclusters on a solid support, demonstrating their utility in glycobiological applications (Katajisto et al., 2002).
Investigation of Solvatochromic Properties
The solvatochromic properties of Fmoc-amino acids, like Fmoc-l-alaninol, have been studied to understand their interactions with solvents. This research provides insights into the nature and extent of solvent-solute interactions, crucial for applications in various fields including material science (Lalithamba et al., 2014).
Role in Peptide Synthesis
Fmoc-amino acids are essential in peptide synthesis, particularly in the solid-phase synthesis approach. They have been used to study the formation and structure of peptides, as well as the influence of protecting groups like Fmoc on peptide secondary structure (Larsen et al., 1993).
Design of Functional Materials
The modification of amino acids with Fmoc groups, as seen in Fmoc-modified amino acids and short peptides, has shown potential in the fabrication of functional materials. These modifications leverage the hydrophobicity and aromaticity of the Fmoc moiety to drive self-assembly, leading to applications in cell cultivation, drug delivery, and catalysis (Tao et al., 2016).
Wirkmechanismus
Target of Action
The primary target of Fmoc-L-2-(5-bromothienyl)alanine is the amine group of amino acids . The compound is used as a protecting group in organic synthesis, particularly in the synthesis of peptides .
Mode of Action
this compound acts by protecting the amine group during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for this purpose as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
this compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the solid-phase peptide synthesis (SPPS) approach, where it serves as a temporary protecting group for the amine at the N-terminus .
Result of Action
The primary result of the action of this compound is the protection of the amine group during peptide synthesis . This allows for the successful formation of peptides without unwanted side reactions. After its purpose is served, the Fmoc group is removed, leaving the synthesized peptide intact .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Moreover, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other reactive substances in the environment.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-3-(5-bromothiophen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO4S/c23-20-10-9-13(29-20)11-19(21(25)26)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18-19H,11-12H2,(H,24,27)(H,25,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNLVFDGUSJGFG-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(S4)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(S4)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220497-50-7 | |
| Record name | (αS)-5-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-thiophenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220497-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




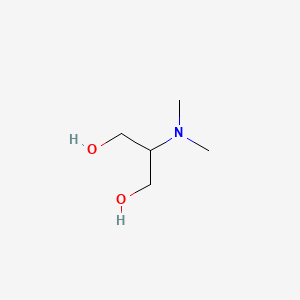




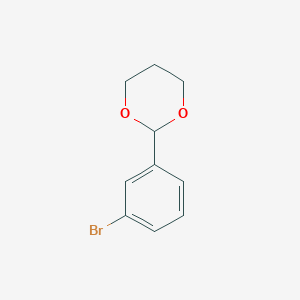

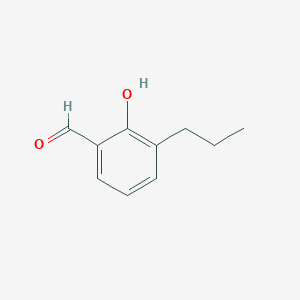
![3-[1,1'-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B1336470.png)
![1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1336471.png)
